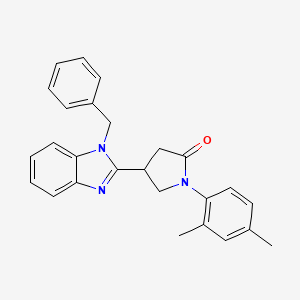

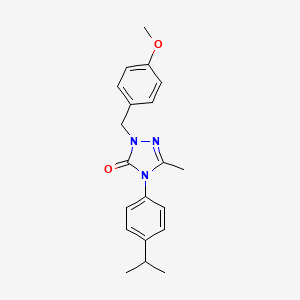

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and has been the subject of extensive research in recent years.

Scientific Research Applications

Synthesis and Material Applications

Research indicates that compounds related to 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one have been synthesized for applications in materials science, particularly in the development of polymers with special properties. For instance, novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups have been synthesized, leading to polyimides with excellent solubility and thermal stability. These materials exhibit high glass transition temperatures and stability up to temperatures above 450°C, depending on the monomer used for the polymer preparation. Such properties make these polyimides suitable for advanced materials applications where high thermal resistance and solubility in polar solvents are required (Ghaemy & Alizadeh, 2009).

Photophysical Properties

Studies on related benzimidazole derivatives have explored their photophysical properties. For example, novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, which exhibit thermally stable, highly colored photochromes. This suggests potential applications in the development of photoresponsive materials, where the reversible change in color upon light exposure can be utilized in optical storage devices, sensors, and smart coatings (Kose & Orhan, 2006).

Catalysis and Chemical Synthesis

Compounds with the benzimidazole core have been involved in catalysis, showcasing their utility in facilitating various chemical reactions. For instance, ruthenium complexes incorporating benzimidazole derivatives have been studied for their application in polymerization reactions. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their potential in the synthesis of biodegradable polymers. The polymerization reactions follow first-order kinetics, suggesting a coordination–insertion mechanism, which provides insight into the catalytic behavior of these complexes (Attandoh et al., 2014).

Medicinal Chemistry and Biological Activity

While excluding direct drug use and dosage information, research into related benzimidazole compounds has hinted at their biological activity. Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been reported, with implications for their use in medicinal chemistry. Such compounds have been evaluated for various biological activities, suggesting a foundation for future drug development (Katritzky et al., 2000).

Environmental Applications

Research on polyimides containing 1,3,4-oxadiazole and pyridine moieties, synthesized from aromatic diamines, has demonstrated their application in environmental science. Specifically, these polyimides have been used for the removal of heavy metal ions (e.g., Co(II) and Ni(II)) from aqueous solutions, highlighting their potential in water purification and environmental remediation efforts. The maximum adsorption capacity for Co(II) ions, in particular, underscores the efficiency of these materials in capturing and removing specific pollutants from water sources (Mansoori & Ghanbari, 2015).

properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIYURWQIIVHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)

![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)

![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)